molecular formula C57H70N12O10 B12613295 N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan CAS No. 915146-84-8

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan

Katalognummer: B12613295
CAS-Nummer: 915146-84-8
Molekulargewicht: 1083.2 g/mol
InChI-Schlüssel: KZGKBCSQSRGIHN-SIIAVONASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-tyrosine, L-proline, L-leucine, L-tryptophan, and others

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).

    Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.

Analyse Chemischer Reaktionen

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other functional groups through targeted chemical reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired substitution, such as alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.

Wissenschaftliche Forschungsanwendungen

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan has several scientific research applications:

    Biochemistry: Used as a model peptide for studying protein folding and interactions.

    Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery vehicle.

    Medical Research: Studied for its role in cellular signaling pathways and potential as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and aromatic residues allows for unique interactions with biological molecules, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

915146-84-8

Molekularformel

C57H70N12O10

Molekulargewicht

1083.2 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C57H70N12O10/c1-32(2)25-44(66-54(76)49-14-8-24-69(49)55(77)47(27-34-17-21-38(71)22-18-34)67-50(72)41(58)11-7-23-61-57(59)60)51(73)64-45(26-33-15-19-37(70)20-16-33)52(74)65-46(28-35-30-62-42-12-5-3-9-39(35)42)53(75)68-48(56(78)79)29-36-31-63-43-13-6-4-10-40(36)43/h3-6,9-10,12-13,15-22,30-32,41,44-49,62-63,70-71H,7-8,11,14,23-29,58H2,1-2H3,(H,64,73)(H,65,74)(H,66,76)(H,67,72)(H,68,75)(H,78,79)(H4,59,60,61)/t41-,44-,45-,46-,47-,48-,49-/m0/s1

InChI-Schlüssel

KZGKBCSQSRGIHN-SIIAVONASA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCN=C(N)N)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCN=C(N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.